N-(2,4-Dinitrophenyl)-L-leucine is a derivative of the essential amino acid L-leucine. It serves as a valuable tool in various scientific disciplines, particularly in immunology and biochemistry. This derivative is primarily recognized for its role as a hapten, a small molecule capable of eliciting an immune response when conjugated to a larger carrier molecule, such as a protein. [] N-(2,4-Dinitrophenyl)-L-leucine has been instrumental in advancing our understanding of antibody-antigen interactions and immune responses.
N-(2,4-Dinitrophenyl)-L-leucine is classified as an amino acid derivative. It is specifically recognized as a reagent for the detection and quantification of amino acids and peptides in various analytical methods. The compound's Chemical Abstracts Service (CAS) number is 1655-57-8, and its molecular formula is with a molecular weight of approximately 297.27 g/mol .
The synthesis of N-(2,4-Dinitrophenyl)-L-leucine typically involves the nucleophilic substitution reaction between 2,4-dinitrofluorobenzene and L-leucine. The reaction is generally carried out in an alkaline medium using bases such as sodium hydroxide or potassium carbonate. The amino group of L-leucine attacks the electrophilic carbon of 2,4-dinitrofluorobenzene, resulting in the formation of N-(2,4-Dinitrophenyl)-L-leucine.
Synthetic Route:
Industrial production methods follow similar synthetic routes but are optimized for higher yields and purity. Continuous flow reactors may be employed to enhance efficiency during large-scale synthesis.
The molecular structure of N-(2,4-Dinitrophenyl)-L-leucine features a dinitrophenyl group attached to the amino acid leucine. The compound has a crystalline form and exhibits a yellow coloration. The structural representation can be described using its SMILES notation: CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-], which indicates the presence of both amino and carboxylic functional groups alongside the dinitrophenyl moiety .
N-(2,4-Dinitrophenyl)-L-leucine participates in various chemical reactions including:
N-(2,4-Dinitrophenyl)-L-leucine acts primarily as an uncoupling agent in oxidative phosphorylation processes within mitochondria. It disrupts ATP synthesis by allowing protons to re-enter the mitochondrial matrix without passing through ATP synthase, leading to energy being released as heat rather than being stored as ATP.
N-(2,4-Dinitrophenyl)-L-leucine is widely used in scientific research and analytical chemistry:
N-(2,4-Dinitrophenyl)-L-leucine (CAS 1655-57-8) features a defined molecular architecture integrating aromatic and aliphatic domains. Its molecular formula is C₁₂H₁₅N₃O₆, with a molecular weight of 297.27 g/mol [2] [9]. The IUPAC name is (2S)-2-[(2,4-Dinitrophenyl)amino]-4-methylpentanoic acid, reflecting three key structural components:
The SMILES representation CC(C)C[C@H](NC1=CC=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O encodes stereochemistry at Cα, while the InChIKey STMDPCBYJCIZOD-JTQLQIEISA-N confirms the absolute (S)-configuration [5] [9]. This architecture combines the hydrophobicity of the leucine isobutyl side chain with the electron-deficient aromatic system, influencing both reactivity and spectroscopic behavior.
Table 1: Fundamental Structural Descriptors
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 1655-57-8 |
| Molecular Formula | C₁₂H₁₅N₃O₆ |
| Molecular Weight | 297.27 g/mol |
| IUPAC Name | (2S)-2-[(2,4-Dinitrophenyl)amino]-4-methylpentanoic acid |
| SMILES | CC(C)CC@HC(=O)O |
| InChIKey | STMDPCBYJCIZOD-JTQLQIEISA-N |
This compound possesses one defined chiral center at the leucine α-carbon (C2), conferring optical activity critical to its function. X-ray crystallography or advanced NMR would confirm the (S)-absolute configuration implied by the "L-" prefix [5] [9]. The chiral environment significantly influences physicochemical properties:
The stereochemical purity (>99.0%) specified in commercial sources ensures consistency in applications like chiral derivatization [2]. The β-branched isobutyl side chain sterically hinders the chiral center, enhancing diastereotopic differentiation in NMR and chromatographic analyses.
Table 2: Stereochemical Properties
| Parameter | Value/Condition |
|---|---|
| Defined Stereocenters | 1 (Cα of leucine) |
| Absolute Configuration | (S) |
| Optical Activity | Dextrorotatory (+) |
| Specific Rotation [α]²⁰/D | +54° to +59° (C=0.5, 4% NaHCO₃ aq.) |
| Enantiomeric Purity | >99.0% (commercial grade) |
The L-enantiomer (1655-57-8) and racemic DL-form (10484-03-4) exhibit distinct physicochemical and functional behaviors:
These differences make the L-enantiomer uniquely valuable in analytical biochemistry for detecting trace D-amino acids—potential biomarkers in neurological disorders like late-life depression [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy:While experimental NMR data for N-(2,4-Dinitrophenyl)-L-leucine is limited in the search results, key proton environments can be predicted:
Fourier-Transform Infrared (FT-IR) Spectroscopy:Characteristic vibrations include:
Mass Spectrometry (MS) Fragmentation:Electrospray ionization (ESI) in positive mode yields key fragments:
Table 3: Key FT-IR Spectral Assignments
| Vibration Type | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(O-H) | 2500–3300 (broad) | Carboxylic acid dimer |
| ν(N-H) | ~3320 | Secondary amine |
| ν(C=O) | ~1705 | Carboxylic acid carbonyl |
| νₐₛ(NO₂) | ~1520 | Nitro group asymmetric stretch |
| νₛ(NO₂) | ~1340 | Nitro group symmetric stretch |
| δ(C-H) aromatic | ~1600 | Benzene ring bending |
Table 4: Characteristic Mass Spectral Fragments
| m/z | Ion/Fragment | Formation Pathway |
|---|---|---|
| 298.1 | [M+H]⁺ | Molecular ion |
| 280.1 | [M+H–H₂O]⁺ | Elimination of water |
| 252.1 | [M+H–COOH]⁺ | Decarboxylation |
| 182.1 | [Dinitrophenyl]⁺ | Cleavage of C-N bond |
| 154.0 | [Dinitrophenyl–N₂O₂]⁺ | Loss of NO₂ from dinitrophenyl fragment |
The spectroscopic profile provides a definitive fingerprint for identity confirmation and impurity profiling, essential for quality control in analytical reagent applications [2] [7].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2